molecular formula C11H18FNO4 B3108360 1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate CAS No. 1648910-85-3

1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B3108360
CAS No.: 1648910-85-3
M. Wt: 247.26
InChI Key: METPQQHVRNLTRX-JGVFFNPUSA-N
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Description

1-tert-Butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (CAS: 647857-39-4) is a fluorinated pyrrolidine derivative widely employed as a chiral building block in organic synthesis, particularly in pharmaceutical intermediates and peptide chemistry. Its structure features two ester groups (tert-butyl and methyl) and a fluorine atom at the 4-position, which confer stereochemical rigidity and metabolic stability to target molecules. The compound is synthesized via multi-step routes involving fluorination of hydroxyl precursors, as exemplified in and , where intermediates like (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate are treated with fluorinating agents such as morpholinosulfur trifluoride (DAST) .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METPQQHVRNLTRX-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(2S,4S)-Diastereomer (CAS: 203866-16-4)

  • Structure : Shares the same ester groups but differs in stereochemistry at positions 2 and 3.
  • Properties : Reported as a colorless to light yellow solid with a low melting point, contrasting with the (2R,4S) isomer’s oily form .
  • Applications : Used similarly as a protecting group in peptide synthesis but exhibits distinct reactivity in stereoselective reactions due to spatial arrangement .

(2S,4R)- and (2R,4R)-Diastereomers

  • Synthesis : Prepared via analogous fluorination of hydroxyl precursors (e.g., ).
  • Impact : Stereochemistry significantly affects biological activity; for example, (2S,4R)-configured intermediates are critical in smoothened (SMO) inhibitors like PF-04449913 .

Substituent Variations

Di-tert-Butyl Derivatives

  • Example : Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate ().
  • Comparison : Bulkier tert-butyl groups enhance steric hindrance, reducing reaction rates in nucleophilic substitutions compared to methyl esters. This increases stability under basic conditions .

Benzyl and Ethyl Esters

  • Example : 2-Benzyl 1-tert-butyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate ().
  • Role: Benzyl groups offer orthogonal protection strategies, removable via hydrogenolysis, whereas methyl/tert-butyl esters require acidic or basic conditions .

Functionalized Derivatives

  • Fluoropropyl and Difluoromethoxy : Compounds like 1-tert-butyl 2-ethyl (2R,4S)-4-(3-fluoropropyl)pyrrolidine-1,2-dicarboxylate () or difluoromethoxy analogs () introduce additional fluorinated moieties, enhancing lipophilicity and bioavailability in drug candidates .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (2R,4S)-configured fluoropyrrolidine derivatives, and how is stereochemical integrity maintained?

  • Methodology : The synthesis typically involves stereoselective fluorination of a pyrrolidine precursor. For example, diastereomeric intermediates like (2S,4R)- or (2S,4S)-hydroxypyrrolidine derivatives are tosylated (e.g., using p-toluenesulfonyl chloride with pyridine/DMAP) and then subjected to nucleophilic fluorination with agents like morpholinosulfur trifluoride (DAST) in anhydrous dichloromethane .
  • Stereochemical Control : The (2R,4S) configuration is preserved via chiral starting materials (e.g., Boc-protected pyroglutamic acid esters) and confirmed by X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) .

Q. How can researchers verify the stereochemical assignment of the fluorinated pyrrolidine core?

  • Analytical Approach :

  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the 3D structure, as demonstrated for related compounds like (2R,4R)-4-hydroxypyrrolidine derivatives .
  • Chiral HPLC or SFC : Separation of diastereomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients ensures enantiopurity .
  • Optical Rotation and [α]D : Comparison with literature values for analogous fluoropyrrolidines validates consistency .

Advanced Research Questions

Q. What strategies improve the yield of fluorination in sterically hindered pyrrolidine systems?

  • Optimization Techniques :

  • Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions (e.g., hydrolysis) during fluorination .
  • Temperature Control : Slow addition of DAST at 0°C followed by gradual warming to room temperature enhances reaction efficiency .
  • Catalysis : Use of DMAP or Lewis acids (e.g., ZnCl₂) can accelerate tosylation, a critical precursor step .
    • Challenges : Steric hindrance at the 4-position may reduce fluorination efficiency (e.g., yields dropping from 57% to <25% in bulkier analogs) .

Q. How can researchers resolve contradictions in spectroscopic data for diastereomeric mixtures?

  • Case Study : Conflicting NOE signals or HPLC retention times may arise from incomplete separation or residual solvents.

  • Purification : Repeated column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or preparative TLC ensures isolate purity .
  • Differential Scanning : ¹⁹F NMR can distinguish diastereomers via distinct chemical shifts (Δδ ~0.5–1.0 ppm) .
  • Cross-Validation : Compare IR spectra (e.g., carbonyl stretches at 1744–1703 cm⁻¹) with authenticated references .

Q. What are the implications of fluorination on the conformational dynamics of the pyrrolidine ring?

  • Structural Insights : Fluorine’s electronegativity induces ring puckering and alters torsional angles.

  • X-ray Data : For (2R,4S)-4-fluoropyrrolidine derivatives, the fluorinated C4 adopts a pseudo-axial position, stabilizing the chair-like conformation .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict energy barriers for ring inversion, critical for drug design .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar fluoropyrrolidine derivatives?

  • Key Factors :

  • Steric Effects : Bulky substituents (e.g., tert-butyl groups) hinder fluorination, reducing yields (e.g., 23–24% in vs. 57% in optimized protocols) .
  • Reagent Purity : Trace moisture in DAST or solvents can hydrolyze intermediates, necessitating rigorous drying .
    • Mitigation : Use of molecular sieves or anhydrous workstations improves reproducibility .

Methodological Resources

  • Synthetic Protocols : Detailed fluorination and tosylation steps in .
  • Analytical Tools : X-ray crystallography ( ), chiral chromatography ( ), and NMR workflows ().
  • Safety Notes : DAST is moisture-sensitive and toxic; handle under inert atmosphere with appropriate PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-tert-butyl 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate

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